molecular formula C22H23I2NO4 B12906026 (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone

Cat. No.: B12906026
M. Wt: 619.2 g/mol
InChI Key: PTEDZPPOVWZQDA-UHFFFAOYSA-N
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Description

The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that features both benzofuran and phenyl groups. This compound is notable for its potential biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. Photochemical methods and metal complex catalysis are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .

Mechanism of Action

The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone:

Biological Activity

The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H28I2NO3\text{C}_{22}\text{H}_{28}\text{I}_2\text{N}O_3

This structure features a dimethylamino group, a hydroxy group, and a benzofuran moiety, which may contribute to its biological properties.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with P-glycoprotein (P-gp), a protein that mediates multidrug resistance in cancer cells. By inhibiting P-gp, the compound potentially enhances the efficacy of chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Effects : The dimethylamino group in the structure indicates potential interactions with neurotransmitter systems. Compounds with similar structures have demonstrated antidepressant and anxiolytic effects by inhibiting norepinephrine reuptake and modulating serotonin receptors .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Drug Efflux : By binding to P-gp, the compound may reduce the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness .
  • Modulation of Neurotransmitter Systems : The dimethylamino group may enhance neurotransmitter levels in the synaptic cleft by inhibiting their reuptake, leading to improved mood and reduced anxiety symptoms .

Study 1: Anticancer Efficacy

A study conducted on human cervical carcinoma cells demonstrated that the compound significantly increased the uptake of doxorubicin by inhibiting P-gp-mediated efflux. The results indicated a 1.5-fold increase in doxorubicin accumulation compared to controls, suggesting its potential as an adjunct therapy in multidrug-resistant cancers .

Study 2: Neuropharmacological Effects

In a separate investigation focusing on antidepressant activity, compounds similar to this compound were evaluated for their ability to inhibit norepinephrine transporters. Results showed significant reductions in immobility in forced swim tests, indicating potential antidepressant effects .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of P-gp
AntidepressantNorepinephrine reuptake inhibition
AntioxidantScavenging free radicalsNot specified

Properties

Molecular Formula

C22H23I2NO4

Molecular Weight

619.2 g/mol

IUPAC Name

[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3

InChI Key

PTEDZPPOVWZQDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I

Origin of Product

United States

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